1-(4-bromophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-bromophenyl)-1H-pyrazole involves several chemical reactions and techniques. A common approach includes the reaction of 4-bromophenyl derivatives with hydrazine hydrate leading to the formation of the pyrazole ring. For instance, in the study of derivatives of 1H-pyrazole, an efficient synthesis process involves multicomponent transformations utilizing different reactants under specified conditions (Vafajoo et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction and NMR spectroscopy. For example, compounds structurally related to 1-(4-bromophenyl)-1H-pyrazole have been analyzed, revealing detailed information on their geometric configuration, bond lengths, and angles, confirming the stability and specific molecular interactions within the structures (Prasad et al., 2012).
Scientific Research Applications
1. Antimicrobial and Antiproliferative Agents
- Summary of Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Electrochemical Properties
- Summary of Application : The compound is used in the synthesis of a chalcone derivative and a pyrazoline derivative, both of which have been studied for their electrochemical properties .
- Methods of Application : The compounds were characterized using spectroscopic techniques including the (1H-NMR and 13C-NMR), UV-Visible and infrared (FT-IR) studies to confirm the structures and investigate the electronic properties of I and II. Furthermore, the three-dimensional structures and any relevant interactions among the molecules in their unit cells were confirmed using single crystal X-ray diffraction analysis .
- Results or Outcomes : The redox properties of I and II were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has larger oxidation potential than the pyrazoline derivative .
3. Synthesis of Biphenylethane Derivatives
- Summary of Application : The compound is used in the synthesis of symmetric biphenylethane derivatives .
- Methods of Application : The symmetric biphenylethane derivatives were obtained successfully as reference compounds starting from 1,2-bis(4-bromophenyl)ethane .
- Results or Outcomes : The amine-functionalized derivative is directly obtained through Sonogashira coupling between 1,2-bis(4-bromophenyl)ethane and commercially available ethynylaniline .
4. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired quinazoline derivative .
- Results or Outcomes : The synthesized quinazoline derivative can be used for further research and applications .
5. Synthesis of 4-Bromophenethyl Alcohol
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” can be used in the synthesis of 4-Bromophenethyl alcohol .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form 4-Bromophenethyl alcohol .
- Results or Outcomes : The synthesized 4-Bromophenethyl alcohol can be used for further research and applications .
6. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application : The compound “1-(4-bromophenyl)-1H-pyrazole” is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application : The synthesis process involves the reaction of 1-(4-bromophenyl)-1H-pyrazole with other reagents to form the desired N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Results or Outcomes : The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives can be used for further research and applications .
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed. This could involve looking at its LD50, potential for causing cancer (carcinogenicity), and its effects on various organs in the body.
Future Directions
This involves looking at potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.
For a specific compound, these analyses would involve a detailed literature search and possibly conducting laboratory experiments. If you have a different compound or a more specific question about this process, feel free to ask!
properties
IUPAC Name |
1-(4-bromophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVGDMTHFQUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440008 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrazole | |
CAS RN |
13788-92-6 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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